N-(2-bicyclo[2.2.1]heptanyl)-2-propan-2-ylsulfonylacetamide
Description
N-(2-bicyclo[221]heptanyl)-2-propan-2-ylsulfonylacetamide is a compound that features a bicyclo[221]heptane structure, which is a common motif in organic chemistry due to its rigidity and unique stereochemical properties
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-propan-2-ylsulfonylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c1-8(2)17(15,16)7-12(14)13-11-6-9-3-4-10(11)5-9/h8-11H,3-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZVZWUYRODKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CC(=O)NC1CC2CCC1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bicyclo[221]heptanyl)-2-propan-2-ylsulfonylacetamide typically involves the formation of the bicyclo[22One common method involves the [4 + 2] cycloaddition reaction, which allows for the rapid construction of the bicyclo[2.2.1]heptane scaffold under mild conditions . The reaction conditions often include the use of organocatalysts to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Photochemical methods, such as [2 + 2] cycloaddition, can be employed to produce the bicyclo[2.2.1]heptane core efficiently . These methods are advantageous due to their operational simplicity and the ability to produce large quantities of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-bicyclo[2.2.1]heptanyl)-2-propan-2-ylsulfonylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonylacetamide group.
Substitution: Nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2-bicyclo[2.2.1]heptanyl)-2-propan-2-ylsulfonylacetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying stereochemical effects.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-bicyclo[2.2.1]heptanyl)-2-propan-2-ylsulfonylacetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclo[2.2.1]heptane core provides a rigid framework that can enhance binding affinity and specificity. The sulfonylacetamide group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-bicyclo[2.2.1]heptanyl)-2-(2,4-dichlorophenoxy)acetamide: This compound shares the bicyclo[2.2.1]heptane core but has different substituents, leading to distinct chemical properties and applications.
Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide: This compound is used as a CXCR2 selective antagonist in cancer research.
Uniqueness
N-(2-bicyclo[2.2.1]heptanyl)-2-propan-2-ylsulfonylacetamide is unique due to its specific combination of the bicyclo[2.2.1]heptane core and the sulfonylacetamide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific investigations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
